molecular formula C15H17NO3S B571475 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid CAS No. 1206550-99-3

2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid

Cat. No.: B571475
CAS No.: 1206550-99-3
M. Wt: 291.365
InChI Key: ZDKJCYASUIQELO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 3-Descyano Febuxostat is xanthine oxidase (XO) . XO is an enzyme responsible for the synthesis of uric acid, a substance that, when accumulated, can lead to conditions such as gout .

Mode of Action

3-Descyano Febuxostat acts as a non-purine selective inhibitor of XO . By inhibiting the activity of XO, it reduces the synthesis of uric acid, thereby decreasing serum uric acid levels .

Biochemical Pathways

The inhibition of XO disrupts the purine degradation pathway, leading to a decrease in uric acid production . This results in a reduction of uric acid accumulation in the body, which can alleviate symptoms of gout and other conditions associated with hyperuricemia .

Pharmacokinetics

3-Descyano Febuxostat exhibits favorable pharmacokinetic properties. It is rapidly absorbed following oral administration, with a median time to reach maximum plasma concentration of 0.5–1.3 hours . It has a mean apparent total clearance of 10–12 L/h and an apparent volume of distribution at steady state of 33–64L .

Result of Action

The action of 3-Descyano Febuxostat leads to significant decreases in serum and urinary uric acid concentrations . This can effectively manage chronic hyperuricemia in adults with gout who have an inadequate response or intolerance to allopurinol . Moreover, it has been observed to ameliorate inflammation, fibrosis, and lipid accumulation in the liver .

Action Environment

The action of 3-Descyano Febuxostat can be influenced by various environmental factors. For instance, factors like age, sex, and renal function can influence its efficacy . It’s also worth noting that the compound exhibits minimal hepatotoxicity, making it suitable for those with liver comorbidities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid involves several steps. One common method starts with 4-hydroxy-3-nitrobenzaldehyde, which undergoes a series of reactions including nitration, reduction, and cyclization to form the thiazole ring . The final step involves the conversion of a formyl group to a cyano group, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves high-yield processes that ensure the purity and consistency of the final product. These methods often utilize advanced techniques such as high-performance liquid chromatography (HPLC) to monitor the reaction progress and ensure the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .

Properties

IUPAC Name

4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-9(2)8-19-12-6-4-11(5-7-12)14-16-10(3)13(20-14)15(17)18/h4-7,9H,8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKJCYASUIQELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OCC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801170852
Record name 4-Methyl-2-[4-(2-methylpropoxy)phenyl]-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801170852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206550-99-3
Record name 4-Methyl-2-[4-(2-methylpropoxy)phenyl]-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206550-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-[4-(2-methylpropoxy)phenyl]-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801170852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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